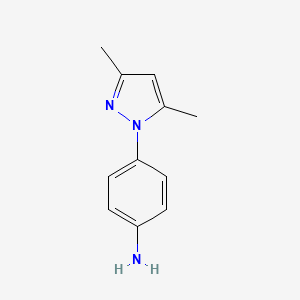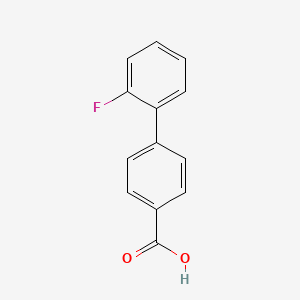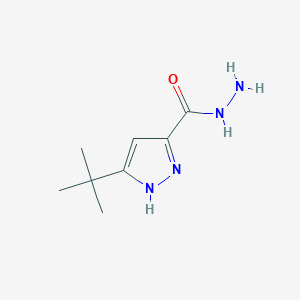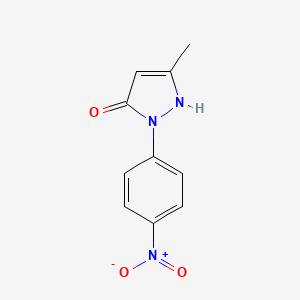![molecular formula C9H8FN3S2 B1298764 5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 6080-36-0](/img/structure/B1298764.png)
5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine is a derivative of thiadiazole, a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. Thiadiazoles are known for their wide range of biological activities and have been studied extensively for their potential as pharmaceuticals. The specific compound is characterized by the presence of a 2-fluorobenzylsulfanyl group attached to the thiadiazole ring, which could potentially influence its chemical and physical properties, as well as its biological activity.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of this compound, they do offer insights into related compounds. For instance, the synthesis of related heterocyclic amides through a microwave-assisted Fries rearrangement is detailed, which is a catalyst- and solvent-free method . This approach could potentially be adapted for the synthesis of the compound , utilizing similar regioselective techniques and strategic intermediates.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is crucial for their interaction with biological targets. The X-ray crystallographic studies mentioned in the first paper provide valuable information on how thiadiazole-sulfonamide moieties bind to the active site of enzymes such as carbonic anhydrase . Although the compound of interest is not a sulfonamide, the binding interactions of similar thiadiazole rings could offer insights into its potential molecular interactions and binding conformations.
Chemical Reactions Analysis
The chemical reactivity of thiadiazole derivatives can be influenced by substituents on the ring. The papers suggest that the presence of a fluorine atom and a sulfanyl group could affect the compound's reactivity. For example, the fluorine atom could activate the benzyl ring towards nucleophilic aromatic substitution, while the sulfanyl group might participate in oxidation-reduction reactions or serve as a coordinating site for metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating sulfanyl group. These substituents could affect the compound's solubility, boiling and melting points, and stability. Theoretical studies, such as those involving density functional theory (DFT) calculations, could provide further insights into the compound's properties, as demonstrated for related compounds in the second paper .
Relevant Case Studies
Although no specific case studies involving this compound are provided in the papers, the structural analysis and synthesis methods for related compounds could serve as a foundation for future research. The interaction of thiadiazole derivatives with carbonic anhydrase could be particularly relevant for the development of new inhibitors for this enzyme, which is a target for diuretic, anti-glaucoma, and anti-epileptic drugs .
Applications De Recherche Scientifique
Synthesis and Characterization
- Research on the synthesis of 5-aryl-2-ethylsulfanyl-[1,3,4]thiadiazolo[3,2,a][1,3,5] triazine-7-selones through a one-pot synthesis involving 5-ethylsulfanyl-[1,3,4]thiadiazol-2-ylamine has shown moderate to good yields. This method provides a streamlined approach to creating novel compounds with potential biological activities (Ehsanfar, Mosslemin, & Hassanabadi, 2020).
Crystal Structure Analysis
- Studies on the crystalline structure of compounds containing the 1,3,4-thiadiazole moiety, including 5-benzylsulfany-2-amino-1,3,4-thiadiazole, have provided insights into their orthorhombic and monoclinic structures. These analyses contribute to understanding the intra- and intermolecular interactions crucial for designing compounds with desired physical and chemical properties (Shen et al., 2005).
Antimicrobial Activity
- Research into sulfide and sulfone derivatives of thiadiazole compounds has demonstrated their potential antimicrobial activities. These studies are foundational for developing new antimicrobial agents that could address the need for novel treatments against resistant bacteria and fungi (Badiger, Mulla, Khazi, & Khazi, 2013).
Photodynamic Therapy
- The development of new zinc phthalocyanine compounds substituted with thiadiazole derivatives has shown significant promise for photodynamic therapy applications. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, essential for effective cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal and Antibacterial Studies
- The synthesis of 2N (R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides and related compounds has extended the range of derivatives with nitrogen-containing heterocyclic systems. These compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria and antifungal activity against Candida albicans, highlighting their potential as antimicrobial agents (Sych et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S2/c10-7-4-2-1-3-6(7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUVACIKPBPMOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976275 |
Source


|
| Record name | 5-{[(2-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24779429 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6080-36-0 |
Source


|
| Record name | 5-{[(2-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide](/img/structure/B1298683.png)











![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)
